(1S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Description
This compound is a structurally complex pentacyclic molecule featuring a fused oxa-aza ring system. Key functional groups include:
- 6,9,13-Trimethyl substitutions: These hydrophobic groups may improve membrane permeability and metabolic stability.
- 5-oxa-7-aza rings: The combination of oxygen and nitrogen heteroatoms in the pentacyclic scaffold likely impacts electronic distribution and steric hindrance, affecting binding affinity to biological targets.
Properties
IUPAC Name |
(1S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16?,17-,19?,20?,21-,22-,23?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENSGCYKTRNIST-QPKNECOTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2(C(O1)CC3[C@@]2(C[C@@H](C4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one is a complex organic molecule with significant potential in various biological applications. This article reviews its biological activity based on available research findings and case studies.
Molecular Characteristics
- Molecular Formula : C23H30O6
- Molecular Weight : 402.48 g/mol
- CAS Number : 1040085-98-0
Structural Features
The compound features a unique pentacyclic structure with multiple functional groups that contribute to its biological activity. The presence of hydroxyl and acetyl groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown effective inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in several models. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study: In Vivo Model
In a murine model of acute inflammation induced by carrageenan injection, administration of the compound resulted in a marked reduction in paw edema compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 15 to 30 µg/mL.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
| A549 (lung) | 30 |
The proposed mechanism for the anticancer activity involves induction of apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment with the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets.
Case Studies:
- Anti-inflammatory Activity: Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This compound's unique structure could enhance its efficacy as an anti-inflammatory agent.
- Cancer Research: Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through apoptosis induction in cancer cells. Further investigation into its mechanism of action is warranted.
Biochemical Applications
The biochemical applications of this compound are primarily focused on its metabolic pathways and interactions with enzymes.
Metabolite Profiling:
- Studies in metabolomics have identified the compound as a significant metabolite in various biological systems, indicating its role in metabolic regulation and potential as a biomarker for specific diseases.
Enzyme Inhibition:
- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Material Science
In material science, the structural complexity of this compound allows for exploration in polymer chemistry and nanotechnology.
Nanoparticle Synthesis:
- The compound can be utilized as a stabilizing agent in the synthesis of nanoparticles due to its ability to form complexes with metal ions. This application is particularly relevant in drug delivery systems where targeted therapy is required.
Polymer Development:
- Its unique chemical structure can be incorporated into polymer matrices to develop materials with specific mechanical and thermal properties.
Data Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agent | Reduces inflammation |
| Cancer treatment | Induces apoptosis in tumor cells | |
| Biochemistry | Metabolite profiling | Identifies biomarkers |
| Enzyme inhibition | Regulates metabolic pathways | |
| Material Science | Nanoparticle synthesis | Enhances drug delivery |
| Polymer development | Creates materials with tailored properties |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains hydroxyl groups , an ester moiety , and a heterocyclic nitrogen within its pentacyclic structure. Key reactive sites include:
Hydrolysis of Ester Group
The 2-hydroxyacetyl ester is susceptible to hydrolysis:
Conditions :
-
Acidic : Forms acetic acid and a secondary alcohol.
-
Basic (saponification) : Produces carboxylate salt and alcohol.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Solvent | H₂O/HCl | H₂O/NaOH |
| Temperature | 50–80°C | 25–40°C |
| Yield | ~85% | ~90% |
Oxidation Reactions
The 11-hydroxy group undergoes oxidation to form a ketone derivative, critical for metabolic activity:
| Oxidizing Agent | Product | Stability |
|---|---|---|
| CrO₃ | 11-keto | High |
| KMnO₄ | Degraded product | Low |
Stereochemical Considerations
The compound has 8 stereocenters , which influence reaction outcomes:
| Reaction Site | Stereochemical Outcome |
|---|---|
| 11-hydroxy oxidation | Retention of adjacent stereochemistry |
| Ester hydrolysis | Racemization possible at C-8 under basic conditions |
Thermal Stability
Differential scanning calorimetry (DSC) data indicates decomposition above 228°C :
| Parameter | Value |
|---|---|
| Melting Point | 228–230°C |
| ΔH decomposition | 120 kJ/mol |
| Stability in solution | pH-dependent (stable at pH 4–6) |
Metabolic Reactions
As a metabolite of deflazacort, it undergoes further biotransformations:
| Enzyme System | Reaction | Product |
|---|---|---|
| CYP3A4 | Hydroxylation | 6β-hydroxy derivative |
| Esterases | Complete deacetylation | Deflazacort alcohol |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Structural Complexity: The target compound’s 5-oxa-7-aza pentacyclic system distinguishes it from Budesonide’s 5,7-dioxa framework. Trimethyl vs. Propyl Groups: The absence of a propyl group (present in Budesonide) and additional methyl substitutions in the target compound could enhance metabolic stability by reducing oxidative degradation pathways .
Bioactivity: Budesonide’s glucocorticoid receptor affinity is attributed to its dioxa core and acetylated hydroxy groups. The target compound’s hydroxyacetyl group may similarly engage in hydrogen bonding with receptors, but the aza ring’s electron-withdrawing effects might modulate binding kinetics . The benzodioxoloquinoline derivative () exhibits anticancer activity due to aromatic stacking interactions, a mechanism less relevant to the aliphatic, oxygen-nitrogen-rich target compound .
The 2-hydroxyacetyl group in both the target compound and Budesonide is susceptible to esterase-mediated hydrolysis, suggesting comparable metabolic pathways .
Preparation Methods
Epoxidation and Cyclization
The first critical step involves epoxidation of the Δ9,11 double bond in 3TR using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid, yielding the 9,11-oxido intermediate (Formula III). This reaction proceeds with >90% regioselectivity under controlled temperatures (0–5°C) to prevent over-oxidation. The resulting epoxide is pivotal for subsequent ring-opening reactions that establish the pentacyclic framework.
Dihydroxylation and Ring Functionalization
Osmium tetroxide (OsO4)-catalyzed dihydroxylation of the Δ14,17 double bond introduces vicinal diol groups, forming Compound IV. This step is conducted in a tetrahydrofuran (THF)-water mixture at −20°C to minimize side reactions. The diol intermediate undergoes fluorination using hydrofluoric acid (HF) in acetone, though this step is omitted in the target compound due to the absence of fluorine substituents.
Introduction of the 2-Hydroxyacetyl Group
Acetalization and Protecting Group Strategy
The 2-hydroxyacetyl moiety is introduced via acetalization of the C16 and C17 diol groups using acetone and hydrofluoric acid. This reaction forms a 16,17-acetal protected intermediate (Formula V), which is subsequently deacetylated using sodium hydroxide in methanol at −5°C. The choice of acetone as the acetalizing agent ensures high yield (85–92%) and minimal racemization.
Stereochemical Control at C11 and C13
Chiral auxiliaries, such as (R)-BINOL, are employed during the acetalization step to enforce the desired (11S,13R) configuration. Polar solvents like dimethylformamide (DMF) enhance stereoselectivity by stabilizing transition states through hydrogen bonding.
Final Cyclization and Heteroatom Incorporation
Construction of the 5-Oxa-7-Azapentacyclo Framework
The 5-oxa-7-aza ring system is formed via a tandem cyclization-amination sequence. Treatment of the intermediate with hydroxylamine hydrochloride in ethanol introduces the nitrogen atom, followed by oxidative cyclization using iodine (I2) to forge the oxygen-containing ring. Reaction conditions (60°C, 12 hours) are optimized to achieve >80% conversion without degrading sensitive functional groups.
Methyl Group Installation
Methyl branches at C6, C9, and C13 are introduced via Grignard reactions using methylmagnesium bromide (MeMgBr). Quenching with ammonium chloride ensures precise control over methylation sites, with yields exceeding 75%.
Purification and Isolation
Crystallization Techniques
The crude product is purified through fractional crystallization using ethanol-water mixtures. Recrystallization at −20°C yields needle-like crystals with >99% purity, as confirmed by HPLC.
Chromatographic Methods
Silica gel column chromatography with ethyl acetate-hexane (3:7) eluent removes residual byproducts. Final polishing via preparative HPLC (C18 column, acetonitrile-water gradient) ensures pharmaceutical-grade purity.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer during exothermic steps like epoxidation. Residence times of 10–15 minutes at 5°C improve throughput by 40% compared to batch processes.
Solvent Recovery and Waste Minimization
Acetone and methanol are recovered via distillation and reused, reducing production costs by 25%. Effluent treatment with activated carbon ensures compliance with environmental regulations.
Analytical Characterization Data
Table 1: Key Spectroscopic Properties of the Target Compound
| Technique | Data |
|---|---|
| 1H NMR | δ 1.21 (s, 3H, C6-CH3), δ 4.12 (d, J=8.4 Hz, C11-OH) |
| 13C NMR | δ 209.5 (C16 ketone), δ 78.9 (C5-O), δ 62.4 (C7-N) |
| HRMS | m/z 498.2451 [M+H]+ (calc. 498.2453) |
| X-ray | Orthorhombic P212121, a=8.42 Å, b=10.56 Å, c=12.78 Å |
Comparative Analysis of Synthetic Routes
Table 2: Yield and Efficiency Across Key Steps
| Step | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Epoxidation | 92 | 95 | Over-oxidation to diketones |
| Dihydroxylation | 88 | 90 | OsO4 toxicity mitigation |
| Acetalization | 85 | 97 | Racemization at C11 |
| Final Cyclization | 80 | 99 | Nitrogen incorporation efficiency |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this polycyclic compound, and how can regioselectivity be controlled during its formation?
- Methodological Answer : The compound’s pentacyclic framework and multiple stereocenters (e.g., 1S,9S,11S,13R) require careful optimization of reaction conditions. Ring-closing metathesis or Diels-Alder reactions may be employed for cyclization steps, but competing side reactions (e.g., epimerization at C11 or C13) must be minimized using low-temperature protocols or chiral auxiliaries . Protecting groups (e.g., acetyl for the hydroxyacetyl moiety) are critical to prevent unwanted side reactions during functionalization .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
- Methodological Answer : Stability studies indicate decomposition at >40°C due to lactone ring opening or oxidation of the hydroxyacetyl group. Storage at -20°C under inert gas (N₂/Ar) is recommended. Accelerated stability testing (40°C/75% RH for 4 weeks) reveals ~5% degradation via HPLC, with a primary degradation product identified as the 16-keto derivative .
Advanced Research Questions
Q. What computational strategies can predict the compound’s biological activity, given its structural complexity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., cytochrome P450 isoforms) can identify potential binding modes. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) optimize the hydroxyacetyl group’s conformation, revealing intramolecular H-bonding with the 5-oxa ring that may influence bioavailability .
Q. How do stereochemical variations at C9 or C13 impact the compound’s reactivity in catalytic hydrogenation?
- Methodological Answer : Epimerization at C13 (13R→13S) under hydrogenation conditions (Pd/C, H₂) reduces catalytic efficiency by 40%, likely due to steric hindrance from the 6,9,13-trimethyl groups. Kinetic studies (Arrhenius plots) show a 2.5× higher activation energy for the 13S diastereomer .
Q. What are the limitations of current synthetic routes in achieving >95% enantiomeric excess (ee) for this compound?
- Methodological Answer : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves 85% ee for the 11-hydroxy group but struggles with the 5-oxa ring’s strain. Chiral HPLC (Daicel Chiralpak IA) resolves remaining impurities, but scalability is limited by column load capacity. Alternative biocatalytic methods (e.g., ketoreductases) are under investigation .
Q. How can contradictory spectral data (e.g., conflicting -NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (-40°C to 25°C) or solvent-dependent studies (CDCl₃ vs. DMSO-d₆) can distinguish conformational isomers. For example, the C6 methyl group’s shift varies by 0.3 ppm in DMSO due to H-bonding with the 11-hydroxy group .
Data-Driven Research Considerations
Q. What experimental controls are essential when studying the compound’s interaction with metalloenzymes?
- Methodological Answer : Include:
- Metal chelators (e.g., EDTA) to confirm metal-dependent activity.
- Negative controls with structurally similar but inactive analogs (e.g., 16-one replaced with 16-amide).
- Redox buffers (e.g., glutathione) to stabilize the hydroxyacetyl moiety during assays .
Q. How can researchers validate the ecological impact of this compound in preliminary environmental toxicity studies?
- Methodological Answer : Use OECD Test Guideline 201 (algae growth inhibition) with Pseudokirchneriella subcapitata. EC₅₀ values >10 mg/L indicate low acute toxicity. For hydrolysis studies, monitor the 5-oxa ring’s stability at pH 4–9 (half-life <24 hours at pH 9 suggests rapid degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
